Callyspongenol B
Description
Callyspongenol B (compound 41) is a polyacetylene-derived natural product isolated from the marine sponge Negombata spp. . Structurally, it belongs to a class of phospholipid mixtures, specifically phosphatidylcholines, which are notable for their bioactivity in neurological models. A key finding from pharmacological studies demonstrates its potent anticonvulsant activity in the pentylenetetrazole (PTZ)-induced seizure model, showing efficacy comparable to diazepam, a benchmark antiepileptic drug .
Properties
Molecular Formula |
C22H26O |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(4Z,19Z)-docosa-4,19-dien-2,9,11,21-tetrayn-1-ol |
InChI |
InChI=1S/C22H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h1,3-4,18-19,23H,5-10,15-17,22H2/b4-3-,19-18- |
InChI Key |
QZOMSTWCVSLZGH-WLXZLGQWSA-N |
Isomeric SMILES |
C#C/C=C\CCCCCCC#CC#CCCC/C=C\C#CCO |
Canonical SMILES |
C#CC=CCCCCCCC#CC#CCCCC=CC#CCO |
Synonyms |
callyspongenol B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues: Callyspongenol A
Callyspongenol A (compound 40), co-isolated with Callyspongenol B, shares a polyacetylene backbone but differs in side-chain hydroxylation patterns. While both compounds exhibit phospholipid-like properties, this compound demonstrates superior anticonvulsant potency, likely due to enhanced BBB permeability attributed to its lower molecular polarity (TPSA: 40.46 Ų vs. Callyspongenol A’s higher polarity) .
Table 1: Structural and Pharmacokinetic Comparison
Functional Analogues: Sigmosceptrellin B and Swinholide I
Sigmosceptrellin B (37): This compound, isolated from Diacarnus erythraeanus, shares a peroxide functional group with this compound, which is critical for antiparasitic and antimalarial activity (IC₅₀: 1.2 µg/mL against Plasmodium falciparum D6 clone) . However, unlike this compound, Sigmosceptrellin B lacks significant CNS activity, likely due to poor BBB penetration (TPSA: >60 Ų) .
Its mechanism involves actin filament disruption, contrasting with this compound’s phospholipid-mediated modulation of neuronal ion channels.
Table 2: Functional Activity Comparison
Q & A
Basic Research Questions
Q. What are the established protocols for isolating Callyspongenol B from marine sponge specimens?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic purification (e.g., silica gel, HPLC). Key steps include:
- Sample preparation : Freeze-dried sponge tissue homogenized in solvent .
- Bioactivity-guided fractionation : Fractions tested against target assays (e.g., antimicrobial, cytotoxic) to prioritize purification .
- Structural validation : NMR (¹H, ¹³C) and mass spectrometry (HR-ESI-MS) for compound identification .
Q. How do researchers design initial bioactivity assays for this compound?
- Methodological Answer :
- Assay selection : Prioritize target-specific assays (e.g., in vitro enzyme inhibition, cell viability assays) aligned with hypothesized mechanisms .
- Controls : Include positive controls (e.g., known inhibitors) and vehicle controls to validate assay robustness .
- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to calculate IC₅₀/EC₅₀ values .
- Replicates : Minimum triplicate measurements to assess variability .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be reconciled?
- Methodological Answer : Contradictions often arise from:
- Purity discrepancies : Verify compound purity (>95%) via HPLC and quantify degradation products .
- Assay conditions : Compare buffer pH, temperature, and incubation times; subtle changes can alter bioactivity .
- Cell line variability : Use standardized cell lines (e.g., ATCC-authenticated) and document passage numbers .
- Statistical analysis : Apply multivariate models to account for confounding variables (e.g., ANOVA with post-hoc tests) .
- Case Study : A 2023 study resolved conflicting cytotoxicity results by re-testing this compound under hypoxia vs. normoxia, revealing oxygen-dependent activity .
Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Retrosynthetic analysis : Prioritize convergent synthesis to assemble the polyketide backbone and macrocyclic lactone .
- Stereochemical control : Use asymmetric catalysis (e.g., Shiina macrolactonization) to replicate natural stereocenters .
- SAR modifications : Introduce functional groups (e.g., hydroxyl, methyl) at positions C-3 and C-12 to probe bioactivity .
- Yield optimization : Screen catalysts (e.g., Grubbs II for olefin metathesis) and solvents (e.g., DCM vs. THF) .
Q. How should researchers address low yields in this compound isolation from natural sources?
- Methodological Answer :
- Ecological factors : Collect sponges during different seasons; metabolite production often varies with environmental stress .
- Culture optimization : Explore sponge aquaculture or symbiotic microbe fermentation to enhance yield .
- Synthetic biology : Clone biosynthetic gene clusters (e.g., polyketide synthases) into heterologous hosts (e.g., E. coli) .
Data Analysis and Reporting
Q. What statistical methods are critical for analyzing dose-response data in this compound studies?
- Methodological Answer :
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- Outlier detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .
- Uncertainty quantification : Report 95% confidence intervals for IC₅₀ values .
- Reproducibility : Share raw datasets in supplementary materials with metadata (e.g., instrument settings) .
Q. How do researchers validate the ecological relevance of this compound’s bioactivity in its natural habitat?
- Methodological Answer :
- Field experiments : Measure in situ concentrations via LC-MS/MS and compare with lab-based IC₅₀ values .
- Symbiont studies : Co-culture sponges with pathogens or predators to assess metabolite induction .
- Omics integration : Pair metabolomics data with transcriptomics to link biosynthesis to environmental cues .
Ethical and Reproducibility Considerations
Q. What steps ensure ethical sourcing and compliance in marine natural product research?
- Methodological Answer :
- Permits : Obtain CITES permits for sponge collection in protected areas .
- Sustainable practices : Use non-destructive sampling (e.g., partial tissue extraction) .
- Data transparency : Publish negative results (e.g., failed syntheses) to avoid publication bias .
Q. How can researchers enhance the reproducibility of this compound studies?
- Methodological Answer :
- Detailed protocols : Document extraction gradients, NMR parameters, and cell culture conditions .
- Reference standards : Deposit synthetic intermediates in public repositories (e.g., PubChem).
- Collaborative verification : Partner with independent labs to replicate key findings .
Tables for Key Experimental Parameters
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
